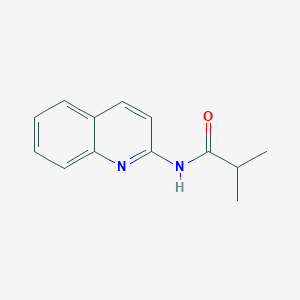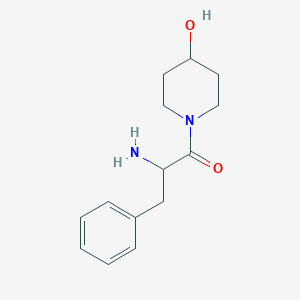
2-methyl-N-quinolin-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-quinolin-2-ylpropanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQPA is a synthetic compound that can be prepared through a simple and efficient synthesis method.
Applications De Recherche Scientifique
2-methyl-N-quinolin-2-ylpropanamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-methyl-N-quinolin-2-ylpropanamide is in the field of protease inhibition. 2-methyl-N-quinolin-2-ylpropanamide has been shown to be a potent inhibitor of several proteases, including thrombin, trypsin, and chymotrypsin. Proteases are enzymes that play a crucial role in various physiological processes, including blood coagulation, digestion, and inflammation. Inhibition of proteases is a promising approach for the treatment of several diseases, including thrombosis, cancer, and inflammation.
Mécanisme D'action
The mechanism of action of 2-methyl-N-quinolin-2-ylpropanamide as a protease inhibitor involves the formation of a covalent bond with the active site of the protease. The covalent bond formation inhibits the activity of the protease, leading to a reduction in the physiological effects of the protease.
Biochemical and Physiological Effects:
2-methyl-N-quinolin-2-ylpropanamide has been shown to have several biochemical and physiological effects. Inhibition of proteases by 2-methyl-N-quinolin-2-ylpropanamide leads to a reduction in blood coagulation, inflammation, and tumor growth. 2-methyl-N-quinolin-2-ylpropanamide has also been shown to have anti-inflammatory effects by inhibiting the activity of several pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-quinolin-2-ylpropanamide has several advantages for lab experiments, including its easy synthesis method and potent protease inhibition activity. However, 2-methyl-N-quinolin-2-ylpropanamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
The potential applications of 2-methyl-N-quinolin-2-ylpropanamide in various fields of scientific research are vast. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of 2-methyl-N-quinolin-2-ylpropanamide. Further studies could also investigate the potential applications of 2-methyl-N-quinolin-2-ylpropanamide in the treatment of other diseases, including cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, 2-methyl-N-quinolin-2-ylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-methyl-N-quinolin-2-ylpropanamide is relatively easy to perform, and the compound has potent protease inhibition activity. 2-methyl-N-quinolin-2-ylpropanamide has several biochemical and physiological effects, including anti-inflammatory and anti-tumor effects. However, 2-methyl-N-quinolin-2-ylpropanamide also has some limitations, including its potential toxicity and limited solubility. Future research directions could include the development of more potent and selective protease inhibitors based on the structure of 2-methyl-N-quinolin-2-ylpropanamide and investigating the potential applications of 2-methyl-N-quinolin-2-ylpropanamide in the treatment of other diseases.
Méthodes De Synthèse
2-methyl-N-quinolin-2-ylpropanamide can be synthesized through a simple and efficient method that involves the reaction of 2-methylquinoline with acryloyl chloride in the presence of a base catalyst. The reaction produces 2-methyl-N-quinolin-2-ylpropanamide as the main product with a high yield. The synthesis method is relatively easy to perform and can be scaled up for industrial applications.
Propriétés
IUPAC Name |
2-methyl-N-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9(2)13(16)15-12-8-7-10-5-3-4-6-11(10)14-12/h3-9H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZHKHFXTZJNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-quinolin-2-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)
![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)


![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)




![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)



